Biochemical Potency Profile Differentiates INCB053914 from Clinical Pan-PIM Inhibitors
INCB053914 demonstrates a distinct biochemical potency profile against the three PIM isoforms. In direct comparison, INCB053914 shows a >125-fold difference in potency between PIM1/3 and PIM2 (IC50: 0.24 nM and 0.12 nM vs 30 nM) . This contrasts with AZD1208, which has a much flatter potency profile across isoforms (IC50: 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively), representing only a 12.5-fold difference between its most and least potent isoforms [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against PIM isoforms |
|---|---|
| Target Compound Data | PIM1: 0.24 nM, PIM2: 30 nM, PIM3: 0.12 nM |
| Comparator Or Baseline | AZD1208: PIM1: 0.4 nM, PIM2: 5 nM, PIM3: 1.9 nM |
| Quantified Difference | INCB053914 has a 125-fold difference between PIM1 and PIM2 potency (0.24 nM vs 30 nM), whereas AZD1208 has only a 12.5-fold difference (0.4 nM vs 5 nM). |
| Conditions | In vitro biochemical kinase activity assays. |
Why This Matters
This differential isoform potency profile is critical for experiments where selective PIM2 inhibition is either desired or to be avoided, as it allows for more nuanced control over PIM-dependent signaling pathways compared to a pan-inhibitor with a flat potency profile.
- [1] GLPBIO. AZD1208 Product Datasheet. View Source
